molecular formula C14H22N2O6S B5150806 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide

Cat. No.: B5150806
M. Wt: 346.40 g/mol
InChI Key: WRDBXXWNULWETG-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and N-methylsulfonyl chloride.

    Reaction: The aniline derivative undergoes sulfonylation with N-methylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The resulting sulfonylated aniline is then reacted with 2-methoxyethylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the reaction conditions (temperature, pressure, and pH) are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its sulfonyl group.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, the sulfonyl group can interact with biological molecules, potentially inhibiting enzymes or altering protein function. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethoxyanilino)-N-(2-methoxyethyl)acetamide: Lacks the sulfonyl group, which may result in different reactivity and biological activity.

    2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide: Lacks the 2-methoxyethyl group, which may affect solubility and binding properties.

Uniqueness

The presence of both the sulfonyl and methoxyethyl groups in 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can significantly influence the compound’s interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6S/c1-20-8-7-15-14(17)10-16(23(4,18)19)12-6-5-11(21-2)9-13(12)22-3/h5-6,9H,7-8,10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDBXXWNULWETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=C(C=C(C=C1)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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